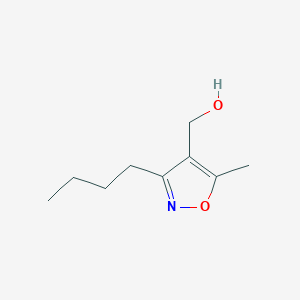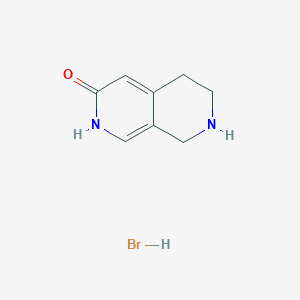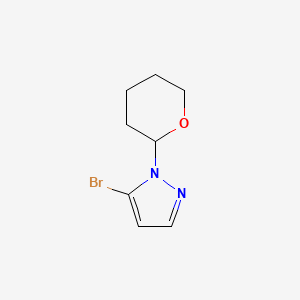
3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of 3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is C10H22Cl2N2. Its molecular weight is 241.2 g/mol.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Applications De Recherche Scientifique
Life Science Research
3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride: is utilized in life science research for its potential role in modulating biological pathways. It’s particularly valuable in studying neurotransmission processes due to its structural similarity to pyrrolidine-based alkaloids, which are known to interact with central nervous system receptors . This compound could be pivotal in developing new therapeutic agents targeting neurological disorders.
Material Science
In material science, this compound’s robust molecular structure makes it an excellent candidate for creating novel polymeric materials. Its ability to act as a cross-linking agent can lead to the development of polymers with enhanced mechanical properties and chemical resistance, potentially useful in various industrial applications .
Chemical Synthesis
The compound serves as a versatile intermediate in chemical synthesis. Its piperidine core is a common motif in many pharmaceuticals, making it a valuable starting point for the synthesis of a wide range of medicinal compounds. Researchers can leverage its reactivity to introduce various functional groups, aiding in the discovery of new drugs .
Chromatography
In chromatography, 3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride can be used as a stationary phase modifier. Its unique structure may improve the separation of complex mixtures by altering the retention times of different analytes, thus enhancing the resolution of chromatographic techniques .
Analytical Chemistry
This compound has potential applications in analytical chemistry as a reagent or a standard for calibrating instruments. Due to its well-defined structure and properties, it can be used to develop new analytical methods for detecting and quantifying similar compounds in various samples .
Biopharma Production
In biopharmaceutical production, the compound could be employed in the synthesis of active pharmaceutical ingredients (APIs). Its structural features allow for the creation of APIs with specific pharmacokinetic and pharmacodynamic profiles, which is crucial for the development of effective and safe medications .
Propriétés
IUPAC Name |
3-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-3-2-6-13(8-10)9-11-4-5-12-7-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAFQPRGRJQBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)







![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)
![1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-](/img/structure/B1456259.png)


